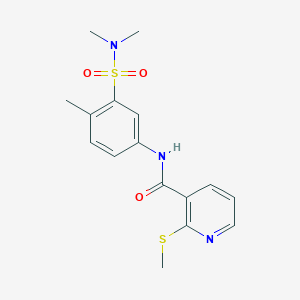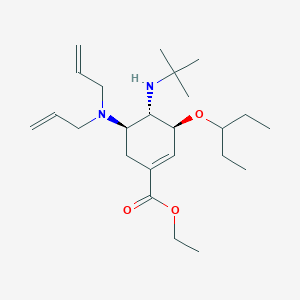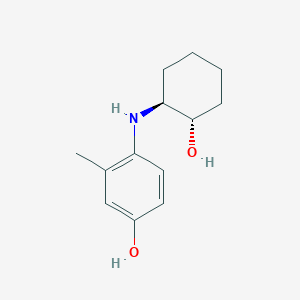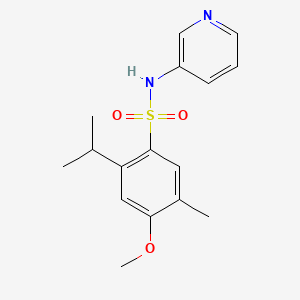
2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide is an organic compound with a complex structure that includes an isopropyl group, a methoxy group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide typically involves multiple stepsThe final step involves the coupling of the pyridinyl group to the benzenesulfonamide core under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyridinyl group may enhance binding affinity and specificity, leading to more effective inhibition of the target pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: A simpler analog with a sulfonamide group attached to a benzene ring.
N-ethyl-4-methylbenzenesulfonamide: Similar structure but with an ethyl group instead of the pyridinyl group.
4-methoxybenzenesulfonamide: Lacks the isopropyl and methyl groups.
Uniqueness
2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C16H20N2O3S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-methoxy-5-methyl-2-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-11(2)14-9-15(21-4)12(3)8-16(14)22(19,20)18-13-6-5-7-17-10-13/h5-11,18H,1-4H3 |
Clave InChI |
PQTNVJAVBHZPCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)C(C)C)S(=O)(=O)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
![S-[(2-Nitrophenyl)methyl]-L-cysteine](/img/structure/B13354644.png)
![N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13354646.png)
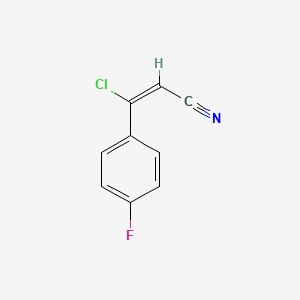
![4-hydroxy-5-methoxy-N-[1-(3-methylbutyl)-1H-indol-5-yl]pyridine-2-carboxamide](/img/structure/B13354654.png)
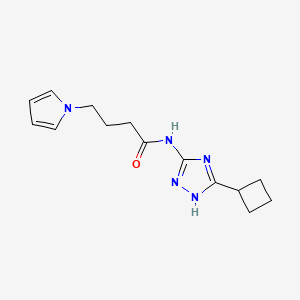
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine](/img/structure/B13354661.png)
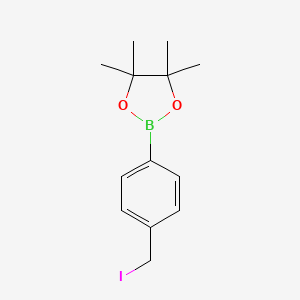
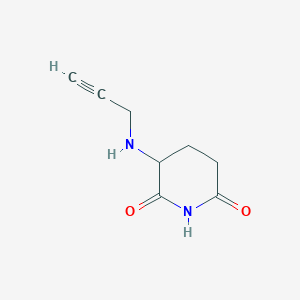
![2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B13354694.png)
![4-(3,5-dinaphthalen-2-ylphenyl)-2-[2-[4-(3,5-dinaphthalen-2-ylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354697.png)
